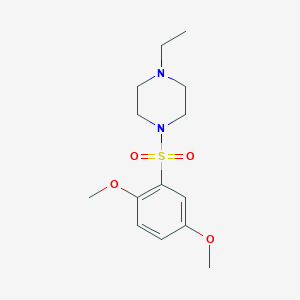![molecular formula C14H22N2O3S B273399 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B273399.png)
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol, also known as DPPE, is a chemical compound that has been the subject of scientific research for its potential use in various applications. DPPE is a piperazine derivative that has been synthesized through a number of different methods and has been found to have unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and inflammation. This compound has been found to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell growth and differentiation. Additionally, this compound has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have a number of unique biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to increase the expression of certain genes that are involved in cell cycle regulation and apoptosis. This compound has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has a number of advantages for lab experiments, including its stability and solubility in water and organic solvents. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are a number of future directions for research on 2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol, including further studies on its mechanism of action and potential therapeutic applications. Additionally, future research could focus on the development of new derivatives of this compound that have improved efficacy and reduced toxicity. Finally, future research could also focus on the development of new methods for the synthesis of this compound and its derivatives.
Métodos De Síntesis
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol can be synthesized through a number of different methods, including the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base, such as sodium hydroxide. Other methods include the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1,2-ethylenediamine in the presence of a base, or the reaction of 3,4-dimethylbenzenesulfonyl chloride with ethanolamine in the presence of a base.
Aplicaciones Científicas De Investigación
2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol has been the subject of scientific research for its potential use in various applications, including as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases. This compound has been found to have anti-tumor activity, and has been shown to inhibit the growth of various cancer cell lines in vitro. Additionally, this compound has been found to have anti-inflammatory activity, and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Propiedades
Fórmula molecular |
C14H22N2O3S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C14H22N2O3S/c1-12-3-4-14(11-13(12)2)20(18,19)16-7-5-15(6-8-16)9-10-17/h3-4,11,17H,5-10H2,1-2H3 |
Clave InChI |
SMRTUDGGSLORJK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)

![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)






![1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B273384.png)
